

Technical Monograph: 3,4-Dimethyl-2(5H)-furanone

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Compound of Interest

Compound Name: 3,4-Dimethyl-2(5H)-furanone

CAS No.: 1575-46-8

Cat. No.: B129839

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Chemical Class:

-Unsaturated Lactone (Butenolide) CAS Registry Number: 1575-46-8 Primary Application: Pharmacophore Development, Quorum Sensing Inhibition, Organic Synthesis Intermediate

Physicochemical Characterization

3,4-Dimethyl-2(5H)-furanone is a five-membered heterocyclic lactone characterized by an endocyclic double bond between C3 and C4. Its planar structure and conjugated carbonyl system render it highly reactive toward nucleophiles.

Core Properties Table

Property	Value	Technical Note
Molecular Formula		
Molecular Weight	112.13 g/mol	
Appearance	Off-white waxy solid / Liquid	MP is near ambient temperature (33–34°C).
Boiling Point	224.7°C (760 mmHg)	High boiling point due to dipole-dipole interactions.
Density	1.062 g/cm ³	At 25°C.
Solubility	CHCl ₃ , MeOH, DMSO	Lipophilic; poor solubility in water without cosolvents.
LogP	-0.88	Moderate membrane permeability.

Structural Analysis & Spectroscopy

Accurate identification relies on distinguishing this molecule from its isomers (e.g., 3,4-dimethyl-2(3H)-furanone). The lack of a hydroxyl group simplifies the spectrum compared to Sotolone.

Diagnostic NMR Data (Predicted/Literature Consensus)

Nucleus	Shift (ppm)	Multiplicity	Assignment	Structural Insight
^1H NMR	4.65 - 4.75	Singlet (2H)	H-5 ()	Deshielded by adjacent Oxygen.
	1.85 - 2.05	Singlet (3H)	at C3	Allylic coupling may cause fine splitting.
	2.05 - 2.20	Singlet (3H)	at C4	Distinct from C3 due to -position relative to C=O.
^{13}C NMR	174.5	Quaternary	C-2 (C=O)	Typical lactone carbonyl.
	155.2	Quaternary	C-4 (-C)	Deshielded -carbon of enone system.
	126.8	Quaternary	C-3 (-C)	Shielded -carbon.
	73.1	Secondary	C-5 ()	Ether linkage carbon.

Synthetic Methodologies

For research and drug development, purity and scalability are paramount. The Reduction of 2,3-Dimethylmaleic Anhydride is the preferred protocol over furan oxidation due to higher regio-control and easier handling.

Protocol: Regioselective Reduction of 2,3-Dimethylmaleic Anhydride

Objective: Synthesis of **3,4-Dimethyl-2(5H)-furanone** via hydride reduction.

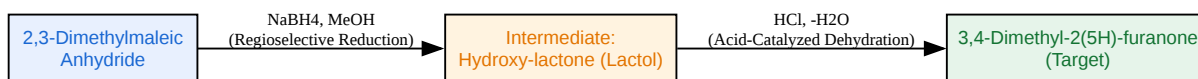
Reagents:

- 2,3-Dimethylmaleic anhydride (Start Material)[1]
- Sodium Borohydride ()
- Methanol/THF (Solvent)
- Hydrochloric Acid (Quench/Cyclization)

Step-by-Step Workflow:

- **Dissolution:** Dissolve 10 mmol of 2,3-dimethylmaleic anhydride in 50 mL of dry THF/Methanol (1:1 v/v). Cool to 0°C under atmosphere.
- **Reduction:** Slowly add (1.1 equiv) over 30 minutes. The anhydride is reduced to the lactol (hydroxylactone) intermediate. Note: Control temp <5°C to prevent over-reduction to the diol.
- **Acidification & Dehydration:** Quench with 2M HCl until pH < 2. Stir at room temperature for 2 hours. The acid catalyzes the elimination of water from the lactol to reform the lactone ring.
- **Extraction:** Evaporate methanol. Extract aqueous residue with Dichloromethane (3x).
- **Purification:** Wash organic layer with brine, dry over , and concentrate. Purify via vacuum distillation or silica flash chromatography (Hexane:EtOAc 4:1).

Visualization: Synthesis Logic



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Caption: Conversion of dimethylmaleic anhydride to the target butenolide via reduction-dehydration sequence.

Chemical Reactivity & Behavior

The biological potency of **3,4-dimethyl-2(5H)-furanone** stems from its electronic structure. It acts as a "soft" electrophile.

A. Michael Acceptor Activity

The conjugated C3=C4 double bond is activated by the C2 carbonyl.

- Mechanism: Nucleophiles (thiols, amines) attack the β -carbon (C4).
- Steric Factor: The methyl group at C4 creates steric hindrance, making this molecule less reactive than unsubstituted furanones. This is advantageous in drug design, as it reduces non-specific toxicity (glutathione depletion) while maintaining specific binding affinity for target proteins.

B. Photochemical Behavior

Under UV irradiation (350 nm), 2(5H)-furanones can undergo [2+2] cycloaddition to form cyclobutane dimers. This property is relevant for stability studies and formulation storage.

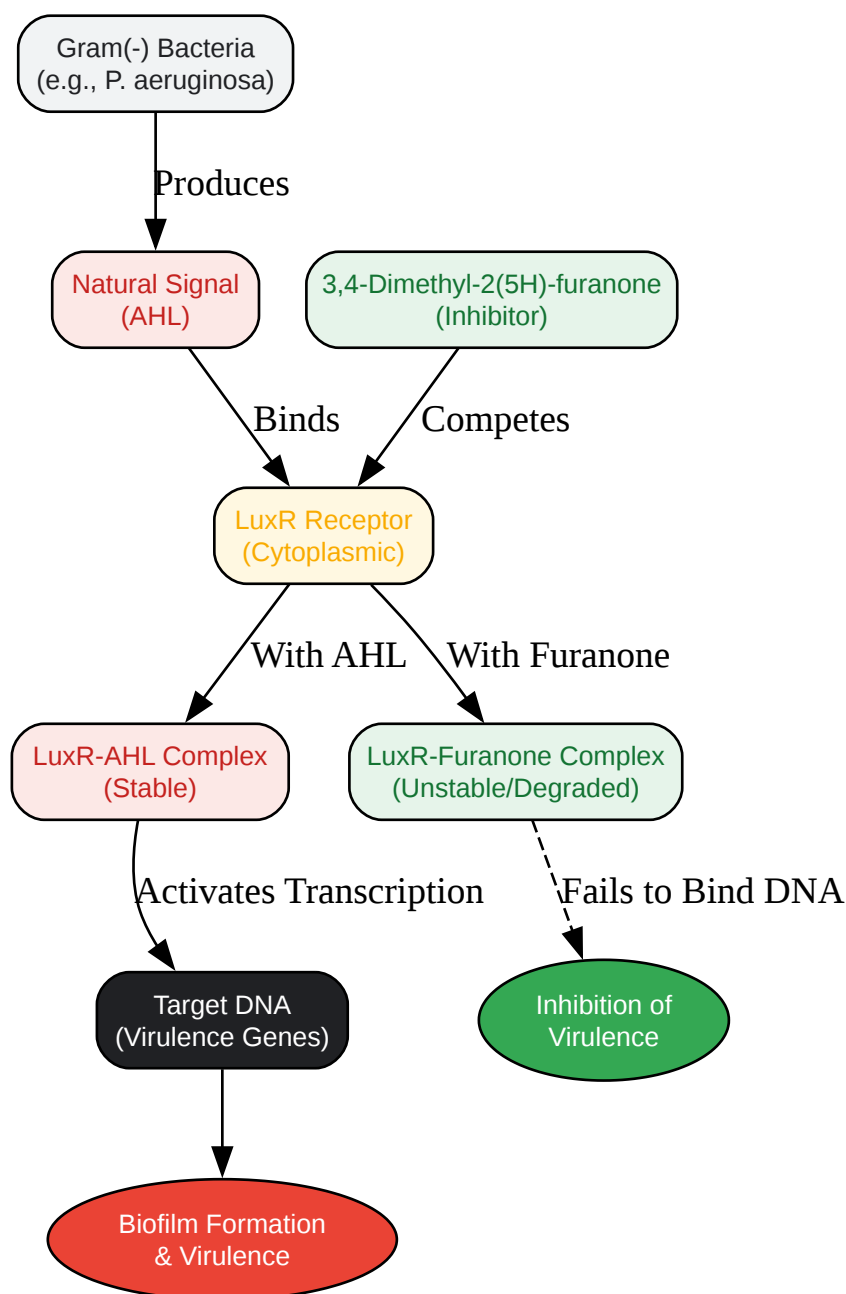
Biological Application: Quorum Sensing Inhibition

This molecule is a structural analog of Acylated Homoserine Lactones (AHLs), the signaling molecules used by Gram-negative bacteria (e.g., *Pseudomonas aeruginosa*) to coordinate virulence (Quorum Sensing).[2]

Mechanism of Action[5][6][7]

- Mimicry: The furanone ring mimics the lactone head of the natural AHL signal.
- Displacement: It binds to the LuxR-type transcriptional regulator protein.
- Destabilization: Unlike the natural ligand, the furanone binding induces a conformational change that destabilizes the LuxR protein or prevents it from dimerizing and binding to DNA.
- Result: Virulence genes (biofilm formation, toxin production) are NOT transcribed.

Visualization: QS Inhibition Pathway



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Caption: Competitive inhibition mechanism where the furanone antagonist prevents LuxR activation and subsequent biofilm formation.

References

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